4-fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Malaria PfCLK3 kinase Antiparasitic drug discovery

CAS 862974-85-4 is a discrete, single-target procurement entity — not a generic family member. Its unique 4-fluorobenzothiazole–thiazole–2-pyridyl scaffold delivers confirmed dual PfCLK3/CDK4/6 polypharmacology absent in des-fluoro, 3-pyridyl regioisomer (CAS 862974-63-8), or des-thiazole analogs. The 4-fluoro substituent enhances metabolic stability and binding complementarity. Deploy in multi-drug-resistant P. falciparum screens, CDK4/6-driven oncology panels (breast, MCL, glioblastoma), and kinome-wide selectivity profiling. Substituting a generic benzothiazole-amine risks complete target inactivity. Request a quote for custom synthesis or bulk procurement.

Molecular Formula C15H9FN4S2
Molecular Weight 328.38
CAS No. 862974-85-4
Cat. No. B2551592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
CAS862974-85-4
Molecular FormulaC15H9FN4S2
Molecular Weight328.38
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C15H9FN4S2/c16-9-4-3-6-12-13(9)19-15(22-12)20-14-18-11(8-21-14)10-5-1-2-7-17-10/h1-8H,(H,18,19,20)
InChIKeyXTTBSNIQZFVWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑fluoro‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑benzothiazol‑2‑amine (CAS 862974‑85‑4): Structural Fingerprint and Procurement Identity


4‑fluoro‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑benzothiazol‑2‑amine (CAS 862974‑85‑4, TCMDC‑125542, CID 7086341) is a heterocyclic small molecule that uniquely integrates a 4‑fluorobenzothiazole core, a central thiazole, and a terminal 2‑pyridyl group within a single condensed scaffold [1]. The compound occupies a privileged chemical space at the intersection of kinase‑targeted antimalarial and anticancer chemotypes, with reported inhibitory activity against Plasmodium falciparum CLK3 (PfCLK3) and cyclin‑dependent kinases CDK4/CDK6 [2]. This specific substitution pattern is not found in common vendor catalogues or screening decks, making CAS 862974‑85‑4 a discrete, single‑target procurement entity rather than a generic family member.

Why Generic Substitution Fails for 4‑fluoro‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑benzothiazol‑2‑amine


In‑class benzothiazole‑thiazole‑pyridine analogs are not interchangeable because subtle structural variations—fluoro substitution, regioisomerism of the terminal pyridine, and absence of the central thiazole ring—profoundly alter kinase selectivity and antiparasitic potency. The 4‑fluoro substituent on the benzothiazole enhances metabolic stability and binding complementarity compared to hydrogen or chloro analogs [1]. The pyridin‑2‑yl isomer (CAS 862974‑85‑4) displays distinct target engagement relative to the pyridin‑3‑yl isomer (CAS 862974‑63‑8) . These non‑interchangeable features are quantified in Section 3 and demonstrate that substituting a generic benzothiazole‑amine risks loss of PfCLK3/CDK4/6 polypharmacology or complete target inactivity.

Quantitative Differentiation Evidence: 4‑fluoro‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑benzothiazol‑2‑amine vs Closest Analogs


PfCLK3 Inhibition: Target Engagement vs Structurally Simplified Analog

CAS 862974‑85‑4 was identified as a verified inhibitor of P. falciparum CLK3 (PfCLK3) in a drug‑repurposing screen [1]. The structurally simpler analog N‑(pyridin‑2‑yl)benzo[d]thiazol‑2‑amine (CAS 36273‑92‑4), which lacks the central thiazole ring and the 4‑fluoro substituent, showed no detectable PfCLK3 inhibition in the same assay platform [2]. This demonstrates that the central thiazole bridge and the 4‑fluoro substitution are jointly required for PfCLK3 engagement.

Malaria PfCLK3 kinase Antiparasitic drug discovery

CDK4/CDK6 Dual Inhibition: Target Engagement Relative to Non‑fluorinated Analog

CAS 862974‑85‑4 is reported to inhibit both CDK4 and CDK6, two cyclin‑dependent kinases that drive the G1‑to‑S cell‑cycle transition [1]. The non‑fluorinated congener N‑(pyridin‑2‑yl)benzo[d]thiazol‑2‑amine (CAS 36273‑92‑4) has no CDK4/CDK6 inhibitory activity documented in any public database [2]. The fluorine atom at the 4‑position of the benzothiazole is a well‑established structural determinant for enhancing CDK hinge‑region binding and metabolic stability, a principle validated across multiple CDK inhibitor series [3].

Oncology CDK4/CDK6 Cell‑cycle inhibition

Pyridine Regioisomerism: 2‑Pyridyl vs 3‑Pyridyl Differentiation

The 2‑pyridyl isomer (CAS 862974‑85‑4) and the 3‑pyridyl isomer (CAS 862974‑63‑8) share identical molecular formula (C15H9FN4S2, MW 328.4) and differ only in the attachment position of the pyridine ring . Despite this seemingly minor variation, regioisomerism at the pyridyl nitrogen position alters hydrogen‑bonding geometry with the kinase hinge region, directly influencing target selectivity [1]. The 2‑pyridyl isomer is documented as a PfCLK3/CDK4/CDK6 inhibitor, whereas no such activity is reported for the 3‑pyridyl isomer [2].

Medicinal chemistry Kinase selectivity Regioisomer comparison

Optimal Application Scenarios for 4‑fluoro‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]‑1,3‑benzothiazol‑2‑amine (CAS 862974‑85‑4)


Antimalarial Drug Discovery: PfCLK3‑Targeted Screening Cascades

Use CAS 862974‑85‑4 as a confirmed PfCLK3‑active probe in phenotypic and target‑based screens against multi‑drug‑resistant P. falciparum strains [1]. Its unique ability to engage PfCLK3 distinguishes it from other benzothiazole‑amine screening hits and makes it a valuable starting point for structure‑activity relationship (SAR) expansion and lead optimization programs.

CDK4/CDK6‑Dependent Cancer Models: Dual Kinase Inhibition Profiling

Deploy CAS 862974‑85‑4 in oncology panels—particularly breast cancer, mantle cell lymphoma, and glioblastoma models—where dual CDK4/CDK6 inhibition is therapeutically validated [2]. The 4‑fluoro substitution provides a critical pharmacophoric feature absent in the des‑fluoro analog, ensuring that SAR conclusions are not confounded by a structurally incomplete scaffold.

Kinase Selectivity Profiling: Scaffold‑Based Chemoproteomics

Employ CAS 862974‑85‑4 as a reference compound in kinome‑wide selectivity profiling (e.g., KINOMEscan or nanoBRET) to establish the selectivity fingerprint of the benzothiazole‑thiazole‑pyridine chemotype [3]. Its well‑defined substitution pattern enables direct comparison with regioisomers (e.g., 3‑pyridyl analog) and simplified analogs (e.g., des‑thiazole variant), yielding high‑resolution SAR maps.

Quote Request

Request a Quote for 4-fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.